1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
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Overview
Description
1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with the molecular formula C18H21ClO3 It is a derivative of benzene, featuring a chloro group, an ethoxyphenoxy group, and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-methylbenzene and 3-(3-ethoxyphenoxy)propanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 3-(3-ethoxyphenoxy)propanol is added dropwise to a solution of 1-chloro-2-methylbenzene and potassium carbonate in DMF. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the ethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated compounds or modified ethoxy derivatives.
Scientific Research Applications
1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The pathways involved may include nucleophilic substitution, oxidation, or reduction reactions, depending on the context.
Comparison with Similar Compounds
1-Chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with a different position of the ethoxy group.
1-Chloro-4-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-4-7-16(13-15)21-10-5-11-22-17-8-9-18(19)14(2)12-17/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTOPISBWRVCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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